

12-oxo-Leukotriene B4 structure and chemical properties

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Compound of Interest

Compound Name: 12-oxo-Leukotriene B4

Cat. No.: B15569796

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An In-depth Technical Guide to **12-oxo-Leukotriene B4**

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-oxo-Leukotriene B4 (12-oxo-LTB4) is a critical intermediate in the metabolic inactivation of Leukotriene B4 (LTB4), a potent lipid mediator of inflammation.[1] LTB4 is known for its powerful chemoattractant properties, drawing leukocytes to sites of inflammation and activating them.[2][3][4] The conversion of LTB4 to 12-oxo-LTB4, a significantly less biologically active compound, is a key step in regulating inflammatory responses.[5][6] This process is catalyzed by the enzyme LTB4 12-hydroxydehydrogenase (LTB4DH), also known as Prostaglandin reductase 1 (PTGR1).[7][8] Understanding the structure, properties, and biological pathways of 12-oxo-LTB4 is crucial for developing novel therapeutic strategies targeting inflammatory diseases and cancer.[6]

Chemical Structure and Properties

12-oxo-LTB4 is a derivative of arachidonic acid and is classified as an eicosanoid.[9][10] Its structure features a 20-carbon chain with a hydroxyl group at the 5th position and a keto group at the 12th position.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **12-oxo-Leukotriene B4**.

Property	Value	Reference(s)
Formal Name	5S-hydroxy-12-oxo-6Z,8E,10E,14Z-eicosatetraenoic acid	[5]
Synonyms	12-keto LTB4, 12-oxo LTB4, 12-dehydro-leukotriene B4	[5][9][11]
Molecular Formula	C ₂₀ H ₃₀ O ₄	[5][9]
Molecular Weight	334.4 g/mol	[5][9]
CAS Number	136696-10-1	[5][9]
Appearance	Solid	[9]
UV max (λmax)	314 nm	[5]
Solubility	DMF: Miscible, DMSO: Miscible, Ethanol: Miscible, PBS (pH 7.2): > 1 mg/ml	[5]
LogP	3.884	[9]
SMILES	<chem>CCCCC/C=C\CC(=O)/C=C/C=C/C/C=C--INVALID-LINK--O)O</chem>	[5][9]
InChI Key	SJVWVCVZWMJXOK-NOJHDUNKSA-N	[5][11]

Biological Activity and Signaling

12-oxo-LTB4 is primarily known as the less active metabolite of LTB4. Its formation represents a crucial deactivation pathway, thereby downregulating LTB4-mediated inflammatory signaling.

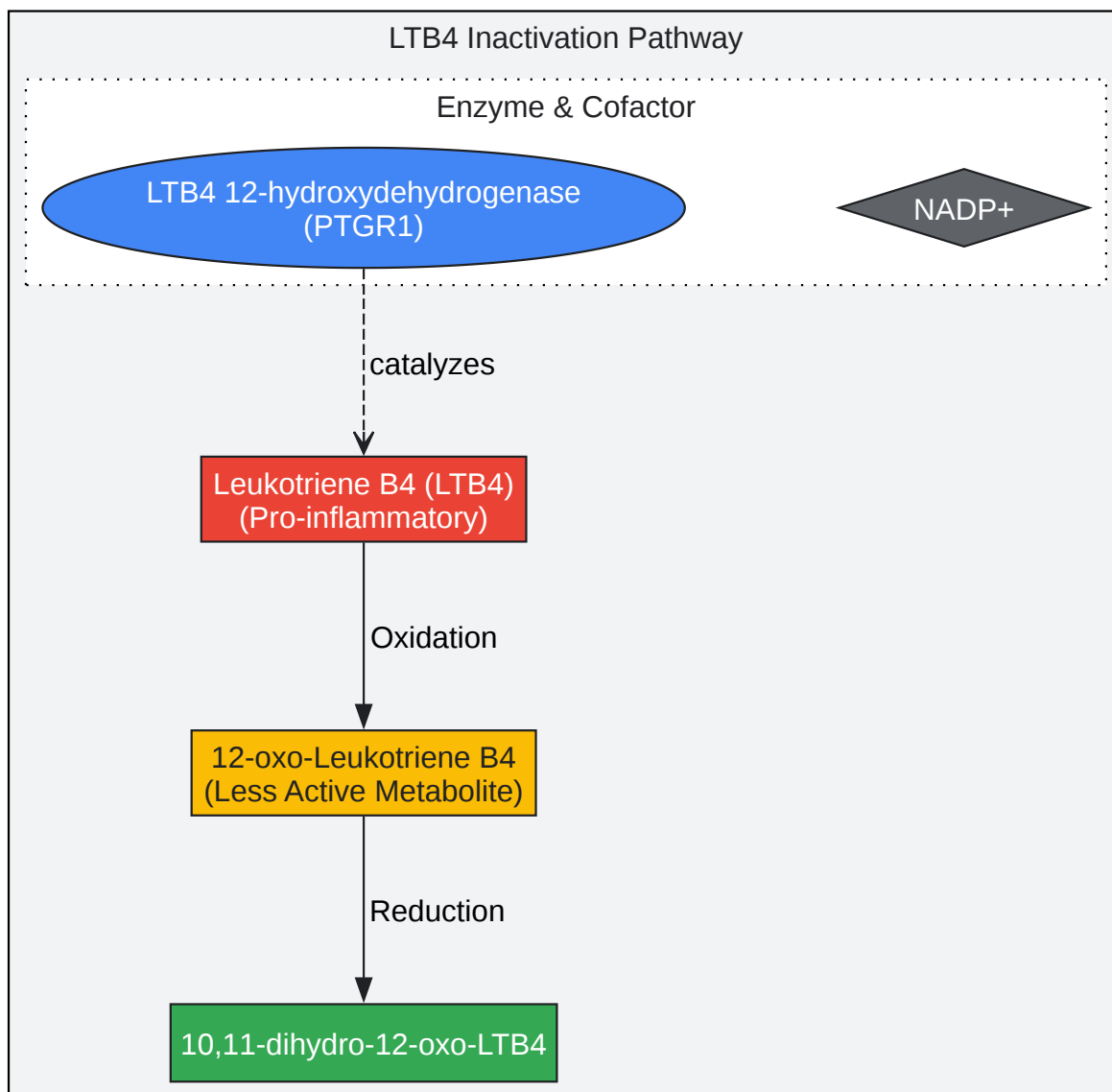
Comparative Biological Potency

Studies on human neutrophils have demonstrated that 12-oxo-LTB4 is substantially less potent than its precursor, LTB4, in eliciting key inflammatory responses.

Biological Activity	Analyte	EC ₅₀ Value	Reference(s)
Ca ²⁺ Mobilization (Human Neutrophils)	12-oxo-LTB4	33 nM	[1] [5]
	LTB4	0.46 nM	
Neutrophil Migration	12-oxo-LTB4	170 nM	[1] [5]
	LTB4	2.7 nM	

Metabolic Pathway

The primary metabolic pathway involving 12-oxo-LTB4 is the enzymatic conversion from LTB4. This reaction is the initial and key step in the metabolic inactivation of LTB4 in many tissues.[\[7\]](#)
[\[8\]](#)



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Metabolic conversion of LTB4 to 12-oxo-LTB4.

As depicted, LTB4 is oxidized by LTB4 12-hydroxydehydrogenase (PTGR1) using NADP+ as a cofactor to form 12-oxo-LTB4.[7] This metabolite can be further converted to 10,11-dihydro-12-

oxo-LTB4.[5][12] This pathway effectively terminates the pro-inflammatory signaling cascade initiated by LTB4.[6]

Experimental Protocols

Detailed methodologies are essential for the accurate study of 12-oxo-LTB4. Below are outlines of key experimental procedures.

Synthesis and Purification

The total synthesis of 12-oxo-LTB4 is a complex process. While specific, detailed protocols are often proprietary, the general approach is based on established methods for synthesizing related eicosanoids like LTB4.[13]

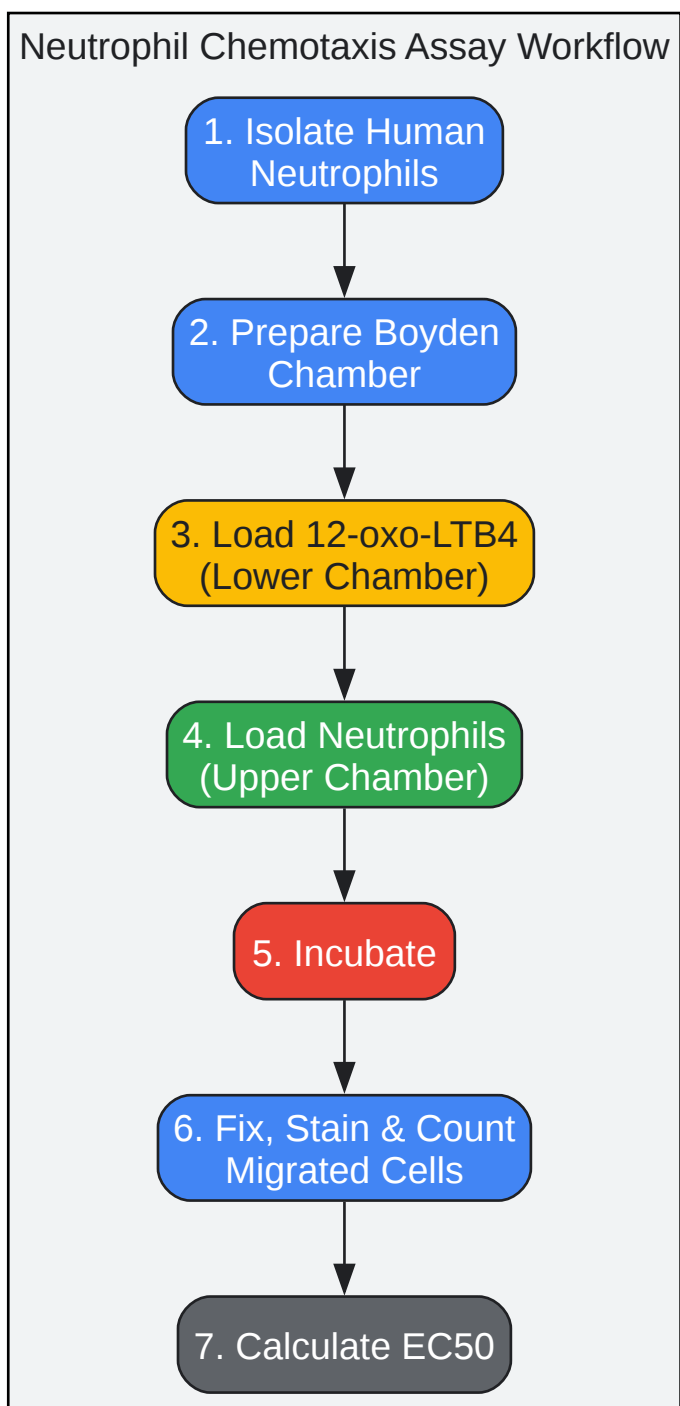
Purification Protocol Outline: Purification of 12-oxo-LTB4 from biological or synthetic mixtures typically involves High-Performance Liquid Chromatography (HPLC).[12]

- Sample Preparation: The crude sample containing 12-oxo-LTB4 is extracted using a suitable organic solvent.
- Chromatography: Reversed-phase HPLC is commonly employed.
 - Column: C18 column.
 - Mobile Phase: A gradient of acetonitrile in water/acetic acid is often used.
 - Detection: UV detection at the λ_{max} of 314 nm is used to identify and collect the 12-oxo-LTB4 fraction.[5]
- Verification: The purity and identity of the collected fraction are confirmed using mass spectrometry.[12][14]

Biological Assays

Neutrophil Chemotaxis Assay (Boyden Chamber Assay): This assay measures the ability of 12-oxo-LTB4 to induce neutrophil migration.

- Cell Isolation: Neutrophils are isolated from fresh human blood using density gradient centrifugation.
- Assay Setup: A Boyden chamber is used, which consists of two compartments separated by a microporous membrane.
- Loading:
 - The lower chamber is filled with a medium containing various concentrations of 12-oxo-LTB₄ (or LTB₄ as a positive control).
 - The isolated neutrophils are placed in the upper chamber.
- Incubation: The chamber is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant in the lower chamber.
- Quantification: After incubation, the membrane is fixed and stained. The number of neutrophils that have migrated to the lower side of the membrane is counted using microscopy.
- Data Analysis: A dose-response curve is generated to determine the EC₅₀ value.



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